1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that boasts a rich framework of functionalities. This multi-faceted molecule incorporates various interesting groups: a triazole ring, a pyrrolidone structure, and a trifluoromethylphenyl segment, rendering it intriguing for medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound generally involves a multi-step organic process:
Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.
Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.
Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.
Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.
Industrial Production Methods
Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:
Using high-purity reagents
Applying continuous flow synthesis to control reaction parameters better
Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:
Oxidation: : Primarily involving the pyrrolidone ring.
Reduction: : Involving the azetidine and triazole rings under controlled conditions.
Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or PCC.
Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).
Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.
Major Products
Oxidation Products: : Typically carboxylic acids and ketones.
Reduction Products: : Amines and alkanes.
Substitution Products: : Varied depending on substituents added to the phenyl ring.
Scientific Research Applications
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.
Industry: : Used in designing materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:
Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-amine
4-(trifluoromethyl)phenyl acetamide derivatives
2-(4-(trifluoromethyl)phenyl)acetohydrazide
Uniqueness
The uniqueness of 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its specific combination of functionalities. The azetidine, triazole, and pyrrolidone moieties create a versatile framework for diverse biochemical interactions and synthetic transformations, positioning it as a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULWSGWXFSDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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